L-Seryl-L-serylglycyl-L-serine

Description

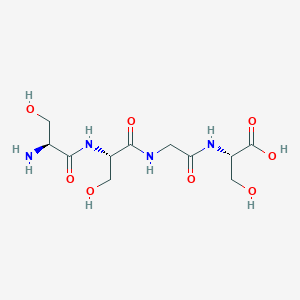

Structure

2D Structure

3D Structure

Properties

CAS No. |

672309-86-3 |

|---|---|

Molecular Formula |

C11H20N4O8 |

Molecular Weight |

336.30 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C11H20N4O8/c12-5(2-16)9(20)15-6(3-17)10(21)13-1-8(19)14-7(4-18)11(22)23/h5-7,16-18H,1-4,12H2,(H,13,21)(H,14,19)(H,15,20)(H,22,23)/t5-,6-,7-/m0/s1 |

InChI Key |

TWCWKGBQIWUODK-ACZMJKKPSA-N |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N)O |

Canonical SMILES |

C(C(C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)O)N)O |

Origin of Product |

United States |

Biosynthesis, Degradation, and Metabolic Context of L Seryl L Serylglycyl L Serine

Biosynthesis of L-Serine as a Precursor

L-serine is classified as a non-essential amino acid in humans, indicating that it can be synthesized by the body and is not solely reliant on dietary intake. mdpi.comnih.gov Its synthesis is deeply integrated with central metabolic pathways, highlighting its importance in a wide range of cellular functions beyond being a simple building block for proteins. mdpi.comnih.gov

Enzymatic Pathways and Key Enzymes Involved in L-Serine Synthesis

The primary route for de novo L-serine biosynthesis is the phosphorylated pathway, which utilizes an intermediate from glycolysis. smolecule.com This pathway involves a sequence of three enzymatic reactions to convert 3-phosphoglycerate (B1209933) into L-serine.

The first and rate-limiting step is the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, a reaction catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) . Following this, phosphoserine aminotransferase (PSAT1) catalyzes the transamination of 3-phosphohydroxypyruvate to produce O-phospho-L-serine. The final step is the hydrolysis of O-phospho-L-serine by phosphoserine phosphatase (PSPH) to yield L-serine. smolecule.com

| Enzyme | Abbreviation | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|---|

| 3-phosphoglycerate dehydrogenase | PHGDH | Oxidation | 3-phosphoglycerate | 3-phosphohydroxypyruvate |

| Phosphoserine aminotransferase | PSAT1 | Transamination | 3-phosphohydroxypyruvate | O-phospho-L-serine |

| Phosphoserine phosphatase | PSPH | Hydrolysis (Dephosphorylation) | O-phospho-L-serine | L-serine |

Metabolic Interconnections with Glycolysis and One-Carbon Metabolism

The biosynthesis of L-serine is intrinsically linked to two fundamental cellular processes: glycolysis and one-carbon metabolism. The pathway begins with 3-phosphoglycerate, an intermediate of glycolysis, directly channeling products of glucose breakdown into amino acid synthesis. smolecule.com

Once synthesized, L-serine is a major source of one-carbon units for the folate cycle. wikipedia.org The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the conversion of serine to glycine (B1666218), simultaneously transferring a one-carbon unit to tetrahydrofolate to form 5,10-methylenetetrahydrofolate. smolecule.com This molecule is critical for a variety of biosynthetic processes, including the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and the regeneration of methionine. wikipedia.org This connection places L-serine at a crucial metabolic crossroads, influencing nucleotide synthesis, methylation reactions, and redox balance.

Potential Biosynthetic Routes for L-Seryl-L-serylglycyl-L-serine

While the biosynthesis of the precursor L-serine is well-defined, the specific pathways for the assembly of the tetrapeptide this compound are not explicitly detailed in current literature. However, based on the known mechanisms of peptide synthesis in biological systems, several potential routes can be considered.

| Synthesis Route | Mechanism | Key Features | Requirements |

|---|---|---|---|

| Ribosomal Synthesis | Template-directed synthesis using mRNA | High fidelity; uses standard proteinogenic amino acids. | mRNA template, ribosomes, tRNA, aminoacyl-tRNA synthetases. |

| Non-Ribosomal Peptide Synthesis (NRPS) | Enzyme-template-driven synthesis by large multi-modular enzymes. | Can incorporate non-proteinogenic amino acids; independent of mRNA. | Non-ribosomal peptide synthetase (NRPS) enzyme complex. |

| Proteolytic Cleavage | Breakdown of a larger precursor protein by proteases. | Sequence is determined by the parent protein and protease specificity. | Precursor protein with the specific sequence, specific proteases. |

Ribosomal Synthesis Mechanisms

The most common mechanism for peptide synthesis is ribosomal translation. In this process, the genetic code, transcribed from DNA to messenger RNA (mRNA), dictates the sequence of amino acids. For this compound to be synthesized via this route, a specific mRNA sequence encoding Ser-Ser-Gly-Ser would be required. The ribosome would then move along this mRNA template, with transfer RNA (tRNA) molecules delivering the corresponding amino acids to be linked into the growing peptide chain. This process is responsible for the synthesis of the vast majority of proteins and peptides within a cell.

Non-Ribosomal Peptide Synthesis Considerations

An alternative pathway is non-ribosomal peptide synthesis (NRPS), which is prevalent in microorganisms like bacteria and fungi. This mechanism does not use an mRNA template. Instead, it relies on large, multi-enzyme complexes called non-ribosomal peptide synthetases. archive.org Each module within the NRPS complex is responsible for recognizing, activating, and adding a specific amino acid to the growing peptide chain. A hypothetical NRPS system for this compound would require four distinct modules, each specifically recognizing and incorporating serine, serine, glycine, and serine in the correct order. NRPS pathways are known for their ability to incorporate non-standard amino acids and to create complex cyclic or branched structures. archive.org

Proteolytic Origin from Larger Precursors

It is also plausible that this compound could originate from the breakdown of a larger protein. Proteolytic enzymes, or proteases, cleave proteins at specific sites. qiagenbioinformatics.comunc.edu If a parent protein contained the amino acid sequence -Ser-Ser-Gly-Ser-, it could be liberated through the action of one or more proteases that recognize and cut at flanking amino acid sequences. The existence of proteins containing this specific motif is therefore a prerequisite for this biosynthetic route. The specificity of proteases varies, with some recognizing particular dipeptide sequences or single amino acids at the cleavage site. nih.govpeakproteins.com

A comprehensive review of available scientific literature reveals a lack of specific research on the tetrapeptide this compound. Consequently, detailed, experimentally verified information regarding its specific enzymatic degradation, metabolic fate, and turnover dynamics is not available.

The degradation and metabolism of peptides are highly specific processes, dependent on the precise amino acid sequence and the peptidases present in a given biological context. Without dedicated studies on this compound, any description of its metabolic pathways would be speculative and based on the general principles of peptide and amino acid metabolism, which would not meet the required standard of scientific accuracy for this specific compound.

Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline focusing solely on this compound. Further research and experimental data would be required to elucidate the specific biological pathways involving this tetrapeptide.

Chemical and Enzymatic Synthesis Methodologies for L Seryl L Serylglycyl L Serine and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support. bachem.com This technique simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each reaction step. chempep.comiris-biotech.de The repetitive nature of SPPS makes it highly suitable for automation. chempep.com

Fmoc- and Boc-Based Protection Schemes

To ensure the correct peptide sequence is formed, the reactive amino and side-chain groups of the amino acids must be temporarily blocked using protecting groups. The two most dominant strategies in SPPS are based on the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for the α-amino group. iris-biotech.deslideshare.net

The Boc/Bzl (butoxycarbonyl/benzyl) strategy, while historically significant, is used less frequently today. iris-biotech.de In this scheme, the Nα-Boc group is removed with a moderately strong acid like TFA. slideshare.net The side-chain protecting groups, such as the benzyl (B1604629) (Bzl) ether for serine, and the peptide-resin linkage require a very strong, hazardous acid like hydrogen fluoride (HF) for cleavage. iris-biotech.depeptide.com

| Protection Scheme | Nα-Protecting Group | Nα-Deprotection Condition | Serine Side-Chain Protection | Side-Chain Deprotection Condition |

| Fmoc | Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | tert-Butyl (tBu), Trityl (Trt) peptide.com | Strong Acid (e.g., TFA) iris-biotech.de |

| Boc | tert-Butyloxycarbonyl | Acid (e.g., TFA) slideshare.net | Benzyl (Bzl) peptide.com | Strong Acid (e.g., HF) iris-biotech.de |

Resin Selection and Coupling Reagents

The choice of solid support (resin) is critical and depends on the desired C-terminal functionality of the final peptide (acid or amide). biotage.com For synthesizing a peptide with a C-terminal carboxylic acid, such as L-Seryl-L-serylglycyl-L-serine, Wang resin or 2-chlorotrityl chloride (CTC) resin are common choices. biotage.com CTC resin is particularly useful as it allows for cleavage under very mild acidic conditions, which can be advantageous for sensitive peptides. biotage.comacs.org For serine-rich sequences, using a low-substitution resin can be beneficial to mitigate aggregation issues. researchgate.net

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the resin-bound peptide chain requires an activating agent, known as a coupling reagent. bachem.com These reagents convert the carboxylic acid into a more reactive species. Common classes of coupling reagents include carbodiimides and aminium/uronium or phosphonium (B103445) salts. bachem.compeptide.com

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com DIC is often preferred in SPPS because its urea byproduct is more soluble. bachem.com These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to improve efficiency and reduce the risk of racemization. chempep.comacs.org

Aminium/Uronium Salts : Reagents like HBTU, HATU, and HCTU are highly efficient and lead to rapid coupling with minimal side reactions. peptide.com HATU is particularly effective for difficult couplings. bachem.com COMU is a more recent development based on Oxyma Pure, offering high efficiency and enhanced safety. acs.orgbachem.com

Phosphonium Salts : PyBOP and PyBrOP are powerful phosphonium-based reagents. PyBrOP is exceptionally reactive and is used for particularly challenging coupling steps. peptide.com

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DIC, DCC | Cost-effective; used with additives (e.g., OxymaPure) to suppress side reactions. acs.orgpeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Highly efficient, fast reaction rates, low racemization. bachem.compeptide.com |

| Phosphonium Salts | PyBOP, PyBrOP | Very reactive, suitable for sterically hindered or difficult couplings. peptide.com |

Challenges in Synthesis of Serine-Rich Peptides

The synthesis of peptides containing multiple serine residues, such as this compound, presents specific challenges.

Interchain Aggregation : Serine-rich sequences have a high propensity to form hydrogen bonds, leading the growing peptide chains to aggregate on the solid support. researchgate.netchempep.com This aggregation can hinder the diffusion of reagents, leading to incomplete coupling and deprotection steps and resulting in deletion sequences. chempep.comresearchgate.net

Secondary Structure Formation : The nascent peptide can fold into stable secondary structures (like β-sheets) on the resin, making the N-terminal amine inaccessible for the next coupling cycle. researchgate.net

Poor Solubility : After cleavage from the resin, serine-rich peptides can be difficult to purify due to poor solubility and a tendency to form gels. researchgate.net

To overcome these issues, specialized strategies may be employed, such as using low-loading resins, performing "double-coupling" cycles to ensure complete reaction, or incorporating backbone-protecting groups like the Hmb group to disrupt hydrogen bonding and prevent aggregation. researchgate.netchempep.com

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves carrying out the synthesis entirely in a homogeneous solution. chempep.com Unlike solid-phase synthesis, intermediates at each step are purified before proceeding to the next, which can be laborious but offers greater control over the process. chempep.com This approach is often used for large-scale synthesis or for very complex peptides.

Fragment Condensation Methods

Fragment condensation is a convergent strategy where smaller, protected peptide fragments are synthesized separately (often using SPPS) and then coupled together in solution. chempep.comnih.govspringernature.com For this compound, one might synthesize the dipeptides Ser-Ser and Gly-Ser and then couple them.

This approach is particularly useful for synthesizing longer peptides and proteins. chempep.com By coupling larger fragments, the number of problematic purification steps is reduced compared to a fully stepwise solution synthesis. springernature.com However, the coupling of larger peptide fragments can be slow and is often associated with a higher risk of racemization at the C-terminal amino acid of the activating fragment. chempep.com The choice of activation method and reaction conditions is therefore critical to the success of fragment condensation. springernature.com

Advanced and Sustainable Synthesis Technologies

Modern peptide synthesis is increasingly moving towards greener and more efficient technologies that offer advantages over traditional batch methods. These advanced methodologies aim to reduce solvent usage, improve reaction times, and provide greater control over the synthesis process. For a specific oligopeptide such as this compound, these techniques promise higher purity and yield with a reduced environmental footprint.

Flow Chemistry and Microreactor Synthesis

Flow chemistry has emerged as a powerful alternative to conventional batch synthesis for peptides and proteins. chimia.chnih.gov This approach involves the continuous pumping of reagents through a network of tubes or a microreactor, where the reaction occurs. The small dimensions of microreactors provide excellent mass and heat transfer, allowing for precise control over reaction conditions such as temperature, pressure, and residence time. researchgate.netmdpi.com

For the synthesis of this compound, a flow-based solid-phase peptide synthesis (SPPS) system would offer significant benefits. researchgate.net By continuously delivering pre-heated reagents and solvents to the solid support, reaction times can be dramatically reduced. nih.gov For instance, studies have shown that the time required to incorporate a single amino acid can be cut from 60-100 minutes in standard Fmoc-based batch methods to as little as 1.8 to 3 minutes in an automated flow system, without the need for microwave irradiation. pentelutelabmit.com This acceleration is partly due to the ability to maintain a high concentration of activated amino acids in the reaction vessel and to rapidly exchange reagents. nih.gov

The advantages of synthesizing this compound using a microreactor system include:

Rapid Synthesis: The efficient heat and mass transfer in microreactors allows for the use of higher temperatures (e.g., 60°C), which can accelerate both the coupling and deprotection steps of SPPS. pentelutelabmit.com

Improved Yield and Purity: Precise control over stoichiometry and residence time minimizes the formation of by-products. chimia.chresearchgate.net

Enhanced Safety: The small reaction volumes inherent to microreactors reduce the risks associated with handling hazardous reagents. researchgate.net

Sustainability: Flow chemistry often requires fewer equivalents of amino acids and coupling reagents compared to batch SPPS, leading to less chemical waste. chimia.ch

| Parameter | Conventional Batch SPPS | Flow Chemistry SPPS |

|---|---|---|

| Typical Cycle Time per Amino Acid | 60 - 100 minutes | < 5 minutes pentelutelabmit.com |

| Operating Temperature | Room Temperature | Elevated (e.g., 60-90°C) pentelutelabmit.com |

| Reagent Equivalents (Amino Acid) | 3 - 10 equivalents | 1.5 - 5 equivalents chimia.ch |

| Solvent Consumption | High | Reduced researchgate.net |

| Process Control | Manual or Semi-automated | Fully automated with in-line monitoring (e.g., UV-Vis) chimia.chnih.gov |

Mechanochemical Synthesis (Ball-Milling)

Mechanochemistry, particularly through ball-milling, presents a solvent-free or nearly solvent-free method for peptide bond formation. irb.hrrsc.org In this technique, solid reactants are placed in a milling jar with grinding balls. The high-energy impact and shear forces generated during milling provide the necessary activation energy for the chemical reaction to occur. irb.hr

The synthesis of this compound via mechanochemistry would involve the sequential coupling of protected amino acids in a solid state, significantly reducing or eliminating the need for hazardous solvents like DMF. rsc.orgacsgcipr.org Research has demonstrated the feasibility of forming dipeptides and other amide bonds using this method, often with the assistance of a small amount of liquid (Liquid-Assisted Grinding or LAG) to enhance reactivity. acsgcipr.orgsci-hub.se

Key features of mechanochemical peptide synthesis include:

Environmental Benefits: By minimizing solvent use, ball-milling aligns with the principles of green chemistry, reducing waste and environmental impact. sci-hub.se

Novel Reactivity: Mechanical force can induce chemical transformations that are difficult to achieve in solution, potentially bypassing the need for complex coupling reagents. irb.hr

Broad Applicability: The technique has been successfully applied to the synthesis of N-protected amino acid derivatives (Boc, Z, and Fmoc) and the coupling of peptide fragments. rsc.orgacsgcipr.org

While the synthesis of longer peptides can be challenging, the methodology is well-suited for producing oligopeptides like this compound. The process would typically involve milling the N-protected serine with the C-protected glycine (B1666218), followed by deprotection and subsequent coupling with the next serine residue.

| Parameter | Description | Example from Literature |

|---|---|---|

| Apparatus | Vibrating or planetary ball mill | Mixer mill at 25 Hz sci-hub.se |

| Milling Jars/Balls | Zirconium oxide (ZrO₂) or stainless steel | 10 mL ZrO₂ jar with one 10 mm ZrO₂ ball sci-hub.se |

| Reactants | N-protected amino acid, C-protected amino acid/peptide, base | Boc-Phe-NCA + HCl·H-Ala-OMe + NaHCO₃ rsc.org |

| Solvent | Solvent-free or Liquid-Assisted Grinding (LAG) | Often conducted without bulk solvents irb.hr |

| Reaction Time | 30 minutes to several hours | 2 hours sci-hub.se |

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a highly specific and environmentally benign route for peptide synthesis. nih.gov Utilizing enzymes as biocatalysts allows for reactions to occur under mild conditions (aqueous environment, neutral pH, room temperature), avoiding the need for harsh chemicals and extensive protecting group strategies. nih.gov

Use of Proteases for Peptide Bond Formation

Proteases, enzymes that naturally hydrolyze peptide bonds, can be manipulated to catalyze the reverse reaction—peptide bond formation. researchgate.net This can be achieved through either thermodynamically or kinetically controlled approaches. In the kinetically controlled method, which is generally faster and higher yielding, an activated amino acid ester serves as the acyl donor. nih.govnih.gov The protease forms an acyl-enzyme intermediate, which is then attacked by the amino group of a second amino acid (the nucleophile) to form a new peptide bond. nih.gov

For the synthesis of this compound, proteases like papain, α-chymotrypsin, or subtilisin could be employed. nih.gov The choice of enzyme is critical, as each has specific substrate preferences. Papain, for instance, has broad substrate specificity, making it a versatile tool for chemoenzymatic synthesis. acs.org The synthesis could proceed in a stepwise manner, for example, by first catalyzing the formation of a serylglycine dipeptide, followed by subsequent enzymatic ligations with other serine residues.

Challenges in protease-catalyzed synthesis include the competing hydrolysis of the substrate and the product, which can be mitigated by careful control of reaction conditions such as pH, temperature, and the use of organic co-solvents. researchgate.netnih.gov

| Enzyme Class | Example Protease | Typical Acyl Donor | Typical Nucleophile |

|---|---|---|---|

| Cysteine Protease | Papain, Bromelain | Amino acid esters (e.g., L-Tyrosine ethyl ester) nih.gov | Amino acids, peptide amides sci-hub.se |

| Serine Protease | α-Chymotrypsin, Trypsin, Subtilisin | N-protected amino acid esters (e.g., Z-L-Ala-OEt) sci-hub.se | Amino acid amides (e.g., L-Phe-NH₂) sci-hub.se |

| Esterase | Lipase | N-protected amino acid esters (e.g., Benzoyl-Arg ethyl ester) nih.gov | Peptides (e.g., Gly-Asp-Ser-NH₂) nih.gov |

Engineered Enzymes for Specific Oligopeptide Synthesis

To overcome the limitations of naturally occurring proteases, such as low ligation efficiency and competing hydrolysis, scientists have developed engineered enzymes with enhanced ligase activity. nih.gov Through techniques like site-directed mutagenesis, proteases can be modified to favor synthesis over hydrolysis.

A prominent example is the development of subtilisin variants, which have been engineered to create highly efficient and stable peptide ligases. researchgate.net Variants such as Peptiligase and Omniligase-1 demonstrate broad substrate scope and can mediate peptide bond formation with excellent yields (>95%), even between complex peptide fragments. researchgate.net Similarly, engineered versions of trypsin, such as Trypsiligase, have been created for specific ligation applications. nih.gov

Beyond modifying proteases, other classes of enzymes are being explored for oligopeptide synthesis. L-amino acid ligases (Lals), for example, are a type of ATP-grasp enzyme that can directly join unprotected amino acids in an ATP-dependent reaction. nih.gov The identification and characterization of new Lals with different substrate specificities could pave the way for the direct, one-pot biosynthesis of specific oligopeptides like this compound from their constituent amino acids, representing a highly sustainable and efficient synthetic strategy. nih.gov

Advanced Analytical and Characterization Techniques for L Seryl L Serylglycyl L Serine

Chromatographic Separation and Purification

Chromatography is fundamental to the purification of peptides, separating the target molecule from impurities generated during synthesis, such as truncated or deletion sequences. acs.org The selection of a specific chromatographic technique is dependent on the physicochemical properties of the peptide, including size, charge, and hydrophobicity. nih.govspringernature.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification and analysis of peptides like L-Seryl-L-serylglycyl-L-serine. hplc.euchromatographyonline.com This technique separates molecules based on their hydrophobicity. While specific studies on this compound are not prevalent, the analysis of similar short, serine-containing peptides provides a framework for its characterization. nih.gov

In RP-HPLC, a non-polar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. hplc.eu An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution. waters.com Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column. hplc.eu Given its composition of three hydrophilic serine residues and one glycine (B1666218), this compound is expected to be a highly polar peptide and would therefore elute early in a standard RP-HPLC gradient.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). waters.com This results in significantly higher resolution, improved sensitivity, and faster analysis times, making it an excellent tool for purity assessment and characterization of synthetic peptides. waters.com

Table 1: Illustrative RP-HPLC-UPLC Parameters for a Short, Hydrophilic Peptide

| Parameter | Condition |

|---|---|

| Column | C18-based particle, 1.7 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 40% B over 10 minutes |

| Flow Rate | 0.2 mL/min |

| Detection | UV at 214 nm |

| Expected Elution | Early in the gradient due to high polarity |

Ion-exchange chromatography (IEC) separates molecules based on their net charge at a specific pH. bitesizebio.com The charge of a peptide is determined by its amino acid composition and the pH of the buffer. harvardapparatus.com this compound is composed of neutral amino acids and thus has no net charge over a wide pH range, except at very low or very high pH values where the terminal amino and carboxyl groups are charged.

Due to its neutral nature, this peptide would not typically bind strongly to either cation or anion exchange resins under standard operating conditions (e.g., pH 3-9). phenomenex.com Therefore, IEC is more commonly used to separate charged peptide impurities from the neutral target peptide. For instance, using a cation exchange column at a low pH, positively charged impurities would be retained while the neutral this compound would pass through in the flow-through fraction. phenomenex.comlibretexts.org This "flow-through mode" can be an effective purification step. bitesizebio.com

Table 2: Representative Ion-Exchange Chromatography Application for Neutral Peptide Purification

| Parameter | Condition | Rationale |

|---|---|---|

| Chromatography Mode | Cation Exchange | To bind positively charged impurities. |

| Resin Type | Strong Cation Exchanger (e.g., Sulfopropyl) | Retains a strong negative charge over a wide pH range. |

| Binding Buffer (pH) | 2.5 - 3.0 | Ensures the target peptide is neutral while basic impurities are positively charged. |

| Elution of Target | Flow-through / Wash Step | The neutral peptide does not bind to the column. |

| Elution of Impurities | High Salt Gradient (e.g., 0-1 M NaCl) | Displaces the bound, charged impurities. |

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. sepax-tech.com This technique is particularly useful for separating peptide aggregates or oligomers from the desired monomeric form. nih.gov The stationary phase consists of porous beads, and larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. creative-proteomics.com

For a small tetrapeptide like this compound (approximate molecular weight of 349.3 Da), SEC is primarily used to remove high-molecular-weight impurities or to analyze for the presence of aggregates. tosohbioscience.com Due to its low molecular weight, it would be expected to elute late from a standard SEC column designed for peptides. creative-proteomics.comwyatt.com It is important to select a column with an appropriate pore size to achieve effective separation in the low molecular weight range. sepax-tech.com

Mass Spectrometry (MS) for Identification and Sequence Verification

Mass spectrometry is an indispensable tool for peptide analysis, providing highly accurate molecular weight determination and sequence verification. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like peptides. researchgate.net It is often coupled with liquid chromatography (LC-ESI-MS), allowing for the separation of a peptide mixture by LC followed by immediate mass analysis. ESI generates multiply charged ions from peptides in solution, which allows for the analysis of high-mass molecules on mass analyzers with a limited mass-to-charge (m/z) range.

For this compound, ESI-MS would be used to confirm its molecular weight. In positive ion mode, the peptide would be expected to produce a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton. Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to verify the amino acid sequence. Collision-induced dissociation (CID) of the peptide would generate a series of fragment ions (b- and y-ions) that correspond to cleavages along the peptide backbone. The mass differences between consecutive ions in a series would correspond to the residue masses of the amino acids in the sequence, thus confirming the Ser-Ser-Gly-Ser structure.

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique widely used for peptide and protein analysis. libretexts.org In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are typically singly charged ([M+H]⁺). libretexts.org This results in simpler spectra compared to ESI-MS.

MALDI, often coupled with a time-of-flight (TOF) mass analyzer, provides rapid and high-sensitivity mass determination. acs.org It is highly tolerant of salts and other contaminants, making it suitable for the rapid screening of synthesis products or chromatography fractions. apmaldi.com For this compound, MALDI-TOF MS would provide a quick and accurate measurement of its molecular weight, confirming the presence of the correct product. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion | Theoretical m/z | Information Provided |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 350.14 | Molecular Weight Confirmation |

| MALDI-TOF MS | [M+H]⁺ | 350.14 | Molecular Weight Confirmation |

| ESI-MS/MS | b- and y-ion series | Varies | Amino Acid Sequence Verification |

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing

Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for the de novo sequencing of peptides like this compound, where the amino acid sequence is determined without prior knowledge of the peptide's identity. nih.govnih.govuwaterloo.ca This process involves multiple stages of mass analysis, typically within a single instrument.

Initially, the peptide is ionized, most commonly by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to produce protonated molecular ions ([M+H]⁺). These precursor ions are then isolated in the first mass analyzer. Subsequently, they are subjected to fragmentation through collision-induced dissociation (CID), where the ions collide with an inert gas. nih.gov This process induces fragmentation at the peptide bonds, generating a series of characteristic product ions.

The resulting fragment ions are then separated and detected by a second mass analyzer, producing a tandem mass spectrum. The interpretation of this spectrum allows for the deduction of the amino acid sequence. The primary types of fragment ions observed are b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.

For this compound, the theoretical fragmentation pattern would be analyzed to identify the sequence of serine, serine, glycine, and serine residues. High-resolution mass spectrometry provides accurate mass measurements of both the precursor and fragment ions, which is critical for unambiguous sequence determination. mdpi.com

Table 1: Theoretical MS/MS Fragmentation of this compound

| Ion Type | Fragment Sequence | Theoretical m/z |

| b₁ | Ser | 88.0393 |

| b₂ | Ser-Ser | 175.0714 |

| b₃ | Ser-Ser-Gly | 232.0929 |

| y₁ | Ser | 106.0499 |

| y₂ | Gly-Ser | 163.0714 |

| y₃ | Ser-Gly-Ser | 250.1035 |

Note: m/z values are for singly charged ions.

Quantitative Mass Spectrometry for Biological Samples

Quantitative mass spectrometry is indispensable for measuring the concentration of this compound in complex biological samples such as plasma, serum, or cell culture supernatants. springernature.comimmusmol.com This is often achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

The methodology typically involves the addition of a known amount of a stable isotope-labeled internal standard of the peptide to the biological sample. This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Following sample preparation, which may include protein precipitation and solid-phase extraction, the sample is injected into the LC system for separation.

The separated peptide and its internal standard are then ionized and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. The ratio of the peak area of the analyte to that of the internal standard is then used to calculate the concentration of the peptide in the original sample. This approach offers high selectivity and sensitivity for quantification. nih.gov

Spectroscopic Methods for Detection and Quantification

Spectroscopic techniques provide valuable information about the structure and concentration of this compound.

Ultraviolet-Visible Spectroscopy

This compound is not expected to exhibit strong absorption in the near-UV and visible regions of the electromagnetic spectrum due to the absence of a significant chromophore. The peptide bonds exhibit absorption at wavelengths below 220 nm. A study on L-Serine shows a UV absorbance spectrum with a peak in the far-UV region. researchgate.net Therefore, direct UV-Vis spectroscopy would have limited utility for the selective detection and quantification of this peptide in complex biological mixtures where other molecules may absorb in the same region.

Fluorescence Spectroscopy

Native this compound is not fluorescent. However, fluorescence spectroscopy can be employed for its detection and quantification through derivatization with a fluorogenic reagent. Reagents that react with the primary amine at the N-terminus or the carboxylic acid at the C-terminus can introduce a fluorescent tag to the peptide. The intensity of the resulting fluorescence would be proportional to the concentration of the peptide. Furthermore, specific fluorescent probes have been developed for the chemoselective and enantioselective recognition of serine, which could potentially be adapted for the detection of serine-containing peptides. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of the functional groups within this compound, providing insights into its secondary structure. The IR spectrum of a peptide is characterized by several key absorption bands.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H stretching | Amide |

| ~3200-3400 | O-H stretching | Hydroxyl (Serine) |

| ~1650 | C=O stretching (Amide I) | Peptide bond |

| ~1550 | N-H bending (Amide II) | Peptide bond |

| ~1250 | C-N stretching and N-H bending (Amide III) | Peptide bond |

| ~1740 | C=O stretching | Carboxylic acid |

The positions of the Amide I and Amide II bands are particularly sensitive to the peptide's secondary structure (e.g., random coil, β-sheet). Studies on L-serine have identified characteristic signals for its acid-base and side-chain vibrational modes. nih.govresearchgate.net

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their charge-to-mass ratio in an electric field. For this compound, capillary electrophoresis (CE) would be a particularly suitable method. CE offers high resolution, short analysis times, and requires only small sample volumes.

The peptide's net charge is dependent on the pH of the buffer. At a pH below its isoelectric point (pI), the peptide will be positively charged and migrate towards the cathode. At a pH above its pI, it will be negatively charged and move towards the anode. By carefully selecting the buffer pH and other experimental conditions, this compound can be separated from other components in a mixture. Detection can be achieved using UV absorbance (at low wavelengths) or by derivatizing the peptide with a fluorescent tag for more sensitive laser-induced fluorescence detection. Electrophoretic methods have been successfully used for the analysis of serine-containing proteins and for the chiral separation of amino acids. nih.govresearchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of peptides like this compound. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-mass ratio. For a neutral peptide such as this compound at neutral pH, separation from its impurities can be achieved by optimizing the background electrolyte (BGE) and other operational parameters.

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE. In CZE, the separation of analytes occurs in a buffer-filled capillary. The composition of the BGE is a critical factor in achieving a successful separation. For small, neutral peptides, acidic buffers are often employed to impart a positive charge to the analytes, enabling their electrophoretic migration. Isoelectric buffers, such as a 50 mM aspartic acid solution (pI 2.77), can provide high resolving power for peptide mapping and analysis nih.gov. The low conductivity of such buffers allows for the application of high voltages, leading to rapid and highly efficient separations nih.gov.

The separation of peptides with identical amino acid compositions but different sequences has been successfully demonstrated using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In a study involving the tripeptides Gly-Ser-Phe and Gly-Phe-Ser, excellent separation selectivity was achieved with MEKC nih.gov. This highlights the capability of CE to resolve subtle structural differences, which is crucial for the purity assessment of synthetic peptides where sequence-related impurities may be present.

For the analysis of this compound, a typical CZE method would involve the use of a fused-silica capillary and a BGE with a specific pH and ionic strength to control the electroosmotic flow (EOF) and the electrophoretic mobility of the peptide and its potential impurities.

Table 1: Illustrative Capillary Zone Electrophoresis Parameters for the Analysis of a Neutral Tetrapeptide

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length | Standard capillary dimensions for good resolution and heat dissipation. |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 | Low pH protonates the N-terminus and any potential basic impurities, inducing electrophoretic mobility. Phosphate is a common buffer component. |

| Applied Voltage | 20 kV | Provides a sufficient field strength for efficient separation. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic (pressure) injection | A common and reproducible method for sample introduction. |

| Detection | UV absorbance at 200-214 nm | Detection of the peptide bond allows for universal peptide detection. |

Specialized Assays for Peptide Content and Purity

Beyond chromatographic and electrophoretic methods for assessing purity, specialized assays are essential for determining the absolute quantity of the target peptide in a sample. This is often referred to as the net peptide content, which accounts for the presence of non-peptide components like water and counter-ions innovagen.comsigmaaldrich.com.

Amino Acid Analysis (AAA) is a cornerstone technique for determining the total peptide content of a purified peptide sample sigmaaldrich.com. The principle of AAA involves the complete hydrolysis of the peptide into its constituent amino acids, followed by the separation, identification, and quantification of these amino acids.

The first and most critical step in AAA is the hydrolysis of the peptide bonds. The most common method for this is acid hydrolysis, typically using 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C) for a defined period (e.g., 24 hours) keypublishing.org. However, a significant challenge in the AAA of serine-containing peptides like this compound is the degradation of serine during acid hydrolysis. The hydroxyl group of serine is labile under acidic conditions and can be partially destroyed, with reported losses ranging from 5% to 15% keypublishing.org.

To address the issue of serine degradation, several strategies can be employed:

Time-Course Hydrolysis: Performing hydrolysis for multiple time points (e.g., 24, 48, and 72 hours) and extrapolating back to zero time can provide a more accurate quantification of labile amino acids like serine nih.gov.

Use of Protective Agents: The addition of protective agents, such as phenol, to the hydrolysis mixture can help to prevent the degradation of certain amino acids keypublishing.org.

Alternative Hydrolysis Methods: To circumvent the harsh conditions of acid hydrolysis, enzymatic hydrolysis using a mixture of proteases and peptidases can be employed. A mixture of Sepharose-bound peptidases has been shown to result in the quantitative release of amino acids from peptides, providing good values for acid-labile residues like serine nih.gov. This method is also stereospecific, which can be useful for detecting the presence of D-amino acid impurities nih.gov.

Once the peptide is hydrolyzed, the liberated amino acids are typically derivatized to enhance their detection. A common derivatizing agent is phenylisothiocyanate (PITC), which reacts with the amino group of the amino acids creative-proteomics.com. The resulting phenylthiocarbamyl (PTC)-amino acids can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

The total peptide content is then calculated by comparing the molar amounts of the constituent amino acids to the initial weight of the peptide sample. By knowing the exact amino acid composition of this compound (3 moles of serine and 1 mole of glycine per mole of peptide), the accuracy of the AAA can be validated.

Table 2: Research Findings on Serine Recovery in Amino Acid Analysis

| Hydrolysis Method | Key Findings | Reference |

| Standard Acid Hydrolysis (6 M HCl, 110°C, 24h) | Serine is partially destroyed, with losses reported to be between 5% and 15%. | keypublishing.org |

| Multiple Hydrolysis Times with Extrapolation | Can correct for hydrolytic losses and improve the accuracy of serine quantification. | nih.gov |

| Enzymatic Hydrolysis (Sepharose-bound peptidases) | Results in the quantitative release of amino acids, including acid-labile ones like serine, without degradation. | nih.gov |

Molecular Mechanisms of Action and Biological Roles of L Seryl L Serylglycyl L Serine

Interaction with Cellular Receptors and Binding Kinetics

Ligand-Receptor Binding Assays

Information from ligand-receptor binding assays specifically investigating the interaction of L-Seryl-L-serylglycyl-L-serine with cellular receptors is not present in the available scientific literature. Ligand binding assays are crucial for determining the binding affinity and kinetics of a ligand to its receptor.

Identification of Specific Receptor Targets

Due to the absence of dedicated research, no specific cellular receptor targets for this compound have been identified.

Modulation of Intracellular Signaling Pathways

Activation or Inhibition of Kinases and Phosphatases

There is no available data to suggest that this compound directly activates or inhibits specific kinases or phosphatases. Such studies are essential for understanding the downstream effects of a compound on cellular function.

Secondary Messenger System Involvement

The involvement of this compound with secondary messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphates, has not been investigated.

Regulation of Gene Expression and Protein Synthesis

Specific studies on how this compound may regulate gene expression or protein synthesis are absent from the current body of scientific research.

Transcriptional and Translational Control Mechanisms

The availability of L-serine can exert control over both the transcription of genes into messenger RNA (mRNA) and the subsequent translation of mRNA into proteins.

Transcriptional Control: L-serine can act as a metabolic signal that influences the transcription of specific genes. For instance, in plants, serine has been shown to be a signaling molecule in the transcriptional regulation of photorespiration-related genes nih.gov. Elevated levels of serine can lead to the deregulation of the transcription of these genes nih.gov. While the direct impact of this compound on transcription is unknown, the signaling properties of its constituent L-serine suggest a potential for such regulatory roles.

Translational Control: The process of protein synthesis, or translation, is highly regulated. Seryl-tRNA synthetase, the enzyme responsible for attaching serine to its corresponding transfer RNA (tRNA), plays a key role in ensuring the fidelity of this process. Interestingly, mammalian seryl-tRNA synthetase has been found to associate with mRNA in vivo, suggesting a potential role beyond its canonical function in tRNA charging researchgate.net. This association with mRNA hints at a more direct involvement in the regulation of translation.

Role in Cell Growth, Differentiation, and Apoptosis

L-serine is essential for numerous aspects of cell behavior, including growth, the process by which cells become more specialized, and programmed cell death.

Impact on Cell Proliferation and Viability

Cell proliferation is heavily dependent on the availability of L-serine. It is a crucial precursor for the synthesis of nucleotides, the building blocks of DNA and RNA, which are essential for cell division. Cancer cells, in particular, often exhibit an increased demand for serine and may upregulate its de novo synthesis pathway to support their rapid proliferation nih.gov. The reliance of proliferating cells on serine highlights the potential for this compound to influence cell growth by providing a source of this critical amino acid.

Table 1: Factors Influenced by L-serine Availability

| Cellular Process | Impact of L-serine |

| Nucleotide Synthesis | Precursor for purines and pyrimidines |

| One-Carbon Metabolism | Major donor of one-carbon units |

| Redox Balance | Constrains serine synthesis |

| Cell Proliferation | Essential for maximal proliferation |

Influence on Stem Cell Differentiation

Emerging evidence points to a significant role for L-serine metabolism in determining the fate of stem cells.

Epidermal Stem Cells: Studies have shown that extracellular serine controls the fate of epidermal stem cells. Serine restriction can induce the differentiation of these stem cells, while the suppression of the serine synthesis pathway allows pre-malignant stem cells to evade differentiation and maintain self-renewal nih.gov. This suggests that the local availability of serine, potentially supplied by peptides like this compound, could be a key factor in regulating the balance between stem cell maintenance and differentiation.

Neural Stem Cells: L-serine and its metabolic products are also vital for the development and function of the central nervous system. Astrocytes, a type of glial cell in the brain, are the primary source of L-serine for neurons nih.gov. This astroglia-derived L-serine acts as a trophic factor, supporting the survival and differentiation of neurons, such as cerebellar Purkinje neurons.

Mechanisms of Apoptotic Pathway Modulation

Apoptosis is a regulated process of cell death that is essential for normal development and tissue homeostasis. L-serine and its derivatives are involved in the modulation of apoptotic pathways.

Phosphatidylserine (B164497) Exposure: One of the key "eat-me" signals on the surface of apoptotic cells is the externalization of phosphatidylserine (PS) nih.govnih.gov. While the direct role of this compound in this process is not established, the serine component is a precursor for the synthesis of PS. The modulation of PS levels and its exposure on the cell surface can significantly impact the recognition and clearance of apoptotic cells by phagocytes.

Intrinsic Apoptosis Pathway: The intrinsic, or mitochondrial, pathway of apoptosis is a major route to programmed cell death. Positive allosteric modulation of certain receptors can promote this pathway, leading to mitochondrial calcium influx, production of reactive oxygen species, and loss of mitochondrial membrane permeability in a Bax-dependent manner researchgate.net. While not directly linked to this compound, this highlights the complex regulation of apoptosis where various molecules can influence the cell's decision to undergo programmed cell death.

Enzyme Modulation and Substrate Specificity (if applicable)

The amino acid sequence of a peptide can determine its interaction with enzymes, either as a substrate or as a modulator of enzyme activity.

Serine Proteases: The specificity of serine proteases is largely determined by the interaction of the substrate's amino acid side chains with the enzyme's binding pocket purdue.edunih.gov. The multiple serine residues in this compound could potentially make it a substrate for certain proteases. The cleavage of such a peptide could release L-serine and smaller peptides, which could then exert their own biological effects.

Seryl-tRNA Synthetase: As mentioned earlier, seryl-tRNA synthetase is crucial for protein synthesis. The specificity of this enzyme for serine is critical. Interestingly, studies on homologues of seryl-tRNA synthetase have shown that a single amino acid substitution can alter its substrate specificity, allowing it to activate other amino acids like glycine (B1666218) and alanine (B10760859) in addition to serine nih.gov.

Involvement in Protein-Protein and Peptide-Protein Interactions

Identification of Interaction Partners

There is no available data identifying specific protein or peptide interaction partners for this compound.

Functional Consequences of Interactions

As no interaction partners have been identified, there is no information on the functional consequences of any such interactions.

Structural Biology and Conformational Analysis of L Seryl L Serylglycyl L Serine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, providing insights at an atomic level. For a tetrapeptide like L-Seryl-L-serylglycyl-L-serine, NMR can reveal information about the average conformation and the extent of its flexibility.

The first step in an NMR-based structural analysis is the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms in the peptide. For a tetrapeptide, this is typically achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence).

Once the resonances are assigned, conformational analysis can be performed. Key NMR parameters used for this purpose include:

Chemical Shifts: The chemical shifts of backbone and side-chain protons, particularly the α-protons (Hα), are sensitive to the local secondary structure. Deviations from random coil chemical shifts can indicate the presence of ordered structures like β-turns or helical elements.

Nuclear Overhauser Effect (NOE): NOE data, obtained from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provide information about through-space distances between protons that are close to each other (typically < 5 Å). The pattern of sequential and medium-range NOEs is crucial for defining the peptide's backbone conformation. For instance, a series of strong dαN(i, i+1) NOEs would suggest an extended conformation, while dNN(i, i+1) NOEs are indicative of helical structures.

Coupling Constants (J-couplings): Three-bond J-couplings, such as ³J(HNHα), can provide information about the backbone dihedral angle φ. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle.

For this compound, the presence of three serine residues would likely lead to overlapping signals in the ¹H NMR spectrum, which can be resolved using 2D and potentially 3D NMR techniques. The conformational preferences of the serine side chains (rotamers) can also be determined from J-couplings and NOE data. The central glycine (B1666218) residue, lacking a side chain, imparts significant local flexibility to the peptide backbone.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Serine and Glycine Residues in Peptides

| Amino Acid | Proton | Typical Chemical Shift Range (ppm) |

| Serine | NH | 8.0 - 8.5 |

| Hα | 4.3 - 4.7 | |

| Hβ | 3.7 - 4.0 | |

| Glycine | NH | 8.1 - 8.6 |

| Hα | 3.8 - 4.1 |

Note: These are general ranges and can vary depending on the local environment, pH, and temperature.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum is sensitive to the backbone conformation of the peptide.

The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) can provide a qualitative and sometimes quantitative assessment of its secondary structure content.

α-helix: Characterized by a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Shows a negative band around 218 nm and a positive band near 195 nm.

β-turn: Different types of β-turns have distinct CD spectra.

Random Coil: A disordered conformation typically exhibits a strong negative band below 200 nm.

Given its short length and the presence of a flexible glycine residue, this compound is unlikely to form a stable α-helix or β-sheet in isolation. However, it may have a propensity to form β-turns, which are common in short peptides. The CD spectrum would likely be dominated by features indicative of a random coil or a mixture of turn-like structures. The serine residues, while generally considered to be helix-disrupting, can participate in hydrogen bonding that might stabilize local turn structures.

Table 2: Characteristic CD Spectral Features for Common Secondary Structures

| Secondary Structure | Wavelength (nm) of Maxima/Minima |

| α-helix | Positive at ~192 nm, Negative at ~208 nm and ~222 nm |

| β-sheet | Negative at ~218 nm, Positive at ~195 nm |

| Random Coil | Strong negative band below 200 nm |

X-Ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution in the solid state. This technique requires the growth of well-ordered single crystals of the peptide. If suitable crystals of this compound could be obtained, X-ray diffraction analysis would provide precise coordinates of each atom, revealing the exact backbone and side-chain conformations, as well as intermolecular interactions, including hydrogen bonding and crystal packing.

The crystal structure of the single amino acid L-serine is known to be stabilized by a network of hydrogen bonds. It is plausible that in the solid state, this compound would also adopt a conformation that maximizes hydrogen bonding, both intramolecularly (potentially forming β-turns) and intermolecularly. The hydroxyl groups of the serine residues would likely play a significant role in forming an extensive hydrogen-bonding network. However, obtaining high-quality crystals of short, flexible peptides can be challenging.

Other Biophysical Techniques for Conformational Insights

In addition to NMR, CD, and X-ray crystallography, other biophysical techniques could provide valuable information about the conformational properties of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: The amide I band in the FTIR spectrum is sensitive to the peptide's secondary structure and can be used to complement CD data.

Molecular Dynamics (MD) Simulations: Computational methods, such as MD simulations, can be used to explore the conformational landscape of the peptide in silico. These simulations can provide a dynamic picture of the peptide's structure and can help in the interpretation of experimental data.

Intrinsic Fluorescence

Intrinsic fluorescence spectroscopy is a powerful technique used to study the structure and dynamics of proteins and peptides. This fluorescence originates from specific amino acid residues, known as intrinsic fluorophores. The primary contributors to intrinsic fluorescence in the ultraviolet (UV) spectrum are the aromatic amino acids: Tryptophan, Tyrosine, and Phenylalanine, due to their conjugated π-electron systems.

The chemical structure of this compound consists of three serine residues and one glycine residue. None of these amino acids are aromatic. Consequently, this compound does not exhibit significant intrinsic fluorescence when excited with conventional deep UV light (typically in the 275-295 nm range). The peptide backbone itself can exhibit very weak fluorescence at much shorter excitation wavelengths, but this is generally negligible and difficult to detect.

While standard UV fluorescence is absent, some research has explored the intrinsic fluorescence of non-aromatic amino acids and proteins in the visible light spectrum using specific excitation wavelengths, such as a green laser nih.gov. However, this is a non-standard approach, and data specific to this compound using such techniques are not available in the scientific literature. The lack of a native UV fluorophore is a key characteristic of this peptide. To study its conformational changes using fluorescence, it would need to be extrinsically labeled with a fluorescent probe.

Table 1: Intrinsic Fluorescence Properties of this compound

| Property | Value/Description |

|---|---|

| Primary Fluorophores | None (Lacks Tryptophan, Tyrosine, Phenylalanine) |

| Expected UV Fluorescence | Negligible to none |

| Excitation Maxima (nm) | Not Applicable |

| Emission Maxima (nm) | Not Applicable |

Dynamic Light Scattering (DLS) for Aggregation States

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in solution semanticscholar.orguniv-lorraine.fr. By measuring the time-dependent fluctuations in the intensity of scattered light, DLS can determine the hydrodynamic radius (Rh) of particles, providing insights into the aggregation state of peptides univ-lorraine.fr.

For this compound, DLS can be employed to investigate its propensity to self-associate or form aggregates in an aqueous solution. The peptide's three serine residues contain hydroxyl (-OH) side chains, which can participate in intermolecular hydrogen bonding. This characteristic suggests a potential for self-assembly into oligomeric or larger aggregated species, particularly at high concentrations or under specific pH and ionic strength conditions.

A typical DLS experiment on this peptide would yield two key parameters:

Hydrodynamic Radius (Rh): The radius of a hypothetical hard sphere that diffuses at the same rate as the peptide or its aggregates. A monomodal size distribution with a small Rh would indicate a predominantly monomeric state. The appearance of larger species would signal aggregation.

Polydispersity Index (PDI): A measure of the heterogeneity of particle sizes in the sample. A low PDI value (e.g., < 0.2) suggests a monodisperse or homogenous solution, while higher values indicate a mixture of different-sized species.

While the principles of DLS are well-established for characterizing peptides researchgate.net, specific experimental data detailing the aggregation states of this compound are not presently found in published literature. Hypothetical findings from such a study are presented in the table below to illustrate potential outcomes.

Table 2: Hypothetical DLS Data for this compound Under Different Conditions

| Condition | Expected Hydrodynamic Radius (Rh) | Expected Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|

| Low Concentration, Neutral pH | Small (e.g., < 1 nm) | Low (< 0.2) | Predominantly monomeric peptide in solution. |

| High Concentration, Neutral pH | Bimodal distribution with a larger species (e.g., > 10 nm) | High (> 0.4) | Presence of both monomers and aggregates, suggesting concentration-dependent self-assembly. |

Differential Scanning Calorimetry (DSC) and Thermal Denaturation

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study the thermal stability of biomolecules. For proteins, DSC can detect the sharp endothermic peak associated with the cooperative unfolding or denaturation from a structured state to a disordered one.

This compound is a short tetrapeptide and is unlikely to adopt a stable, cooperative tertiary or secondary structure in solution. Short, linear peptides are typically highly flexible and exist as an ensemble of random coil conformations. Therefore, it would not be expected to exhibit a sharp, well-defined thermal denaturation transition (Tm) characteristic of larger, structured proteins.

Instead, a DSC thermogram of this compound would likely be characterized by broad, subtle transitions. Any observed thermal events could be attributed to processes other than the unfolding of a single molecule, such as:

Disruption of Aggregates: If the peptide forms aggregates stabilized by non-covalent interactions (e.g., hydrogen bonds), an endothermic event might be observed corresponding to the heat absorbed to break these interactions and dissociate the aggregates.

Changes in Solvation: Thermal transitions could reflect changes in the hydration shell surrounding the peptide as the temperature increases.

While DSC has been used to investigate the phase behavior and heat capacity of the constituent amino acid L-serine in its crystalline form mdpi.com, specific DSC studies on the thermal behavior of the this compound peptide in solution are not documented in the scientific literature. A hypothetical DSC profile would not show a classic protein denaturation peak but might reveal information about the thermal stability of any existing peptide assemblies.

Table 3: Expected Thermal Properties of this compound from DSC

| Parameter | Expected Value/Description | Rationale |

|---|---|---|

| Melting/Denaturation Temp (Tm) | Not Applicable / No sharp transition expected | The peptide is short and flexible, lacking a cooperative, folded structure that would undergo a distinct denaturation event. |

| Enthalpy Change (ΔH) | Low / Broad transition | Any heat absorption would likely be associated with the gradual disruption of weak intermolecular interactions within aggregates, not a cooperative unfolding process. |

| Heat Capacity Change (ΔCp) | Minimal | A significant change in heat capacity is characteristic of the exposure of hydrophobic cores during protein unfolding, a feature this hydrophilic peptide lacks. |

Computational and Theoretical Investigations of L Seryl L Serylglycyl L Serine

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of L-Seryl-L-serylglycyl-L-serine, docking simulations are primarily used to predict its binding mode and affinity with target proteins, such as enzymes or receptors. This method is a cornerstone of structure-based drug design and helps in understanding the molecular basis of peptide-protein interactions. nih.govmdpi.com

The process of ligand-protein docking involves two main components: a search algorithm to generate a variety of possible binding poses (orientations and conformations) of the ligand in the protein's binding site, and a scoring function to evaluate and rank these poses. researchgate.net

Search Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations relative to the protein. Common approaches include:

Stochastic Methods: Techniques like Monte Carlo and genetic algorithms introduce random changes to the ligand's position, orientation, and internal torsion angles to find low-energy binding modes. mdpi.com The Lamarckian Genetic Algorithm (LGA), implemented in popular software like AutoDock, is a prominent example that combines a genetic algorithm for global search with a local search method for energy minimization of each potential pose. nih.govnih.gov

Incremental Construction: This method builds the ligand piece by piece within the active site. A starting fragment is placed, and the rest of the molecule is added incrementally, exploring conformational flexibility at each step. mdpi.com

Scoring Functions: After generating poses, a scoring function estimates the binding affinity for each pose. These functions can be broadly categorized as:

Force-Field-Based: These use classical mechanics parameters to calculate van der Waals and electrostatic interaction energies.

Empirical: These functions are fitted to experimental binding data and include terms for hydrogen bonds, hydrophobic interactions, and entropic effects. mdpi.com

Knowledge-Based: These derive statistical potentials from the frequency of atom pairings observed in known protein-ligand crystal structures. mdpi.com

The initial model of docking was based on the "lock-and-key" theory, where both the ligand and protein are treated as rigid bodies. mdpi.comresearchgate.net Modern algorithms, however, increasingly incorporate flexibility for both the ligand and, to some extent, the protein's side chains, reflecting the "induced fit" model of binding. mdpi.com

| Algorithm Type | Example Software | Methodology | Handling of Flexibility |

|---|---|---|---|

| Lamarckian Genetic Algorithm (LGA) | AutoDock nih.govnih.gov | Combines a global genetic algorithm search with a local energy minimization search. nih.gov | Full ligand flexibility; partial receptor flexibility (side chains). |

| Incremental Construction | FlexX | Builds the ligand conformationally within the active site fragment by fragment. mdpi.com | Full ligand flexibility; typically rigid receptor. |

| Monte Carlo | ICM-Dock | Uses random sampling of the conformational and orientational space. | Full ligand flexibility; partial receptor flexibility. |

For this compound, docking simulations can identify potential binding pockets on a target protein and predict the specific interactions that stabilize the complex. The process begins with the three-dimensional structures of the peptide (which can be computationally generated) and the target protein. The search algorithm then samples orientations of the peptide within the protein's active site.

The resulting poses are ranked by the scoring function, with the top-ranked pose representing the most probable binding mode. Analysis of this mode reveals key interactions, such as:

Hydrogen Bonds: The multiple hydroxyl (-OH) groups of the serine residues and the amide backbone of the peptide are prime candidates for forming hydrogen bonds with polar residues in the protein's binding site.

Electrostatic Interactions: The terminal amino and carboxyl groups can form salt bridges with charged residues.

Computational studies on seryl-tRNA synthetase, an enzyme that binds serine, have shown that specific hydrogen bonds are crucial for distinguishing between similar amino acids like serine and alanine (B10760859). nih.govnih.gov Similar principles would apply to the binding of a serine-rich peptide like this compound.

| Binding Pose Rank | Estimated Binding Energy (kcal/mol) | Key Interacting Residues in Target | Predicted Interaction Types |

|---|---|---|---|

| 1 | -8.5 | Asp184, Lys72, Glu91 | Hydrogen bonds (Ser-OH with Asp184), Salt bridge (N-terminus with Glu91) |

| 2 | -8.1 | Gln131, Thr183 | Hydrogen bonds (peptide backbone with Gln131) |

| 3 | -7.7 | Leu188, Val64 | Van der Waals contacts (Gly residue in hydrophobic pocket) |

Molecular Dynamics (MD) Simulations for Conformational Sampling

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. nih.govelifesciences.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. For this compound, MD is invaluable for studying its flexibility, conformational preferences, and the thermodynamics of its interactions with other molecules. nih.gov

Peptides are inherently flexible molecules, and their biological function is often linked to their ability to adopt different conformations. nih.gov this compound contains both glycine (B1666218), which is highly flexible due to the lack of a side chain, and serine, which is bulkier. MD simulations can explore the conformational landscape of this peptide in solution.

| Peptide Composition | Persistence Length (Å) nih.gov | Average End-to-End Distance (Simulated) | Conformational State |

|---|---|---|---|

| High Glycine Content (e.g., GSSGSS) | 4.5 | Shorter | More compact, random coil |

| Low Glycine Content (e.g., SSSSSSS) | 6.2 | Longer | More extended, stiffer nih.gov |

| This compound (Hypothetical) | ~5.5 | Intermediate | Flexible with some extended character |

MD simulations can provide insights into the thermodynamics and kinetics of a peptide binding to its target. By simulating the entire binding process or by analyzing the bound and unbound states, one can calculate the binding free energy, a key determinant of binding affinity. Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are often used as a post-processing step on MD trajectories to estimate this energy. nih.gov

Furthermore, MD simulations can reveal the kinetic pathway of binding, showing how the peptide approaches the binding site, makes initial contacts, and settles into its final bound conformation. These simulations can capture transient intermediate states that are difficult to detect experimentally. elifesciences.org Studies of serine biosynthesis have examined the thermodynamic relationships between reactants and products in vivo, highlighting the importance of free energy changes in biological pathways. nih.gov While these studies focus on metabolic reactions, the underlying thermodynamic principles are the same ones that govern peptide-protein binding and can be explored with MD simulations.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules. researchgate.netelectrochemsci.org Unlike the classical mechanics approach of molecular docking and MD, QC methods can describe bond formation/breaking and provide detailed information about electron distribution. For this compound, QC calculations can be used to determine its intrinsic electronic properties and predict its chemical reactivity.

Common QC methods include Density Functional Theory (DFT), often using functionals like B3LYP, and Møller-Plesset (MP) perturbation theory. researchgate.netelectrochemsci.org These calculations can yield a variety of molecular properties:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap (ΔE) is an indicator of chemical reactivity and stability. electrochemsci.org

Electrostatic Potential (ESP): An ESP map shows the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, which can be used to parameterize the force fields for classical MD simulations.

Such calculations have been performed on individual amino acids like serine to correlate their electronic properties with experimental observations. researchgate.netelectrochemsci.org Applying these methods to the full this compound peptide would provide fundamental data on its stability, polarity, and reactive sites.

| Quantum Chemical Parameter | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| Energy of HOMO (EHOMO) | -0.25 | Tendency to donate electrons. electrochemsci.org |

| Energy of LUMO (ELUMO) | 0.05 | Tendency to accept electrons. electrochemsci.org |

| HOMO-LUMO Gap (ΔE) | 0.30 | Indicator of chemical stability and reactivity. electrochemsci.org |

| Dipole Moment (μ) | 5.2 Debye | Indicates high polarity of the molecule. |

Machine Learning and Deep Learning Models for Peptide-Protein Interaction Prediction

The prediction of interactions between peptides and proteins is a critical area of research, with significant implications for drug discovery and understanding biological processes. Machine learning (ML) and deep learning (DL) models have emerged as powerful tools to navigate the complexity of these interactions, offering efficient and increasingly accurate predictive capabilities. rsc.orgresearchgate.netnih.gov For the tetrapeptide this compound, these computational approaches can provide valuable insights into its potential binding partners and mechanisms of action.

Traditional methods for studying peptide-protein interactions, such as docking and molecular dynamics simulations, can be computationally expensive and are often limited by the availability of 3D structural data. rsc.orgnih.govnih.gov ML and DL models can overcome some of these limitations by learning from large datasets of known interactions to predict new ones based on sequence and/or structural features. researchgate.netnih.govnih.gov

Sequence-based ML models, for instance, can predict binding sites on proteins for peptides like this compound using only the amino acid sequences of both molecules. nih.govnih.gov These models often employ algorithms like Support Vector Machines (SVM) and Random Forests (RF) and utilize various features extracted from the sequences, such as physicochemical properties of the amino acids and evolutionary information. researchgate.netnih.govnih.gov Deep learning architectures, such as recurrent neural networks (RNNs) and transformers, are also being used to capture complex patterns and long-range dependencies within the sequences, further enhancing predictive accuracy.